molecular formula C24H23F2N5O2S B2742761 N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359217-73-4

N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2742761
CAS No.: 1359217-73-4
M. Wt: 483.54
InChI Key: CXNNVVAUCWROEA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23F2N5O2S and its molecular weight is 483.54. The purity is usually 95%.
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Biological Activity

N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (CAS No. 1359217-73-4) is a complex organic compound that exhibits significant biological activity, particularly in the context of cancer therapeutics. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23F2N5O2SC_{24}H_{23}F_2N_5O_2S, with a molecular weight of 483.5 g/mol. The structure features a difluorophenyl group and a pyrazolo[4,3-d]pyrimidine moiety which are critical for its biological activity.

PropertyValue
CAS Number1359217-73-4
Molecular FormulaC24H23F2N5O2S
Molecular Weight483.5 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines necessary for DNA replication and repair. This mechanism is particularly relevant in cancer therapy as it can induce apoptosis in rapidly dividing cancer cells .

Therapeutic Potential

Research has demonstrated that compounds similar to N-(2,5-difluorophenyl)-2-{...} exhibit promising anticancer properties. For instance:

  • Antitumor Activity : Studies have shown that related pyrazolo[4,3-d]pyrimidine derivatives can significantly inhibit tumor growth in various cancer models. These compounds have been effective against melanoma and urothelial cancers .
  • Selectivity : The compound's selectivity towards cancer cells over normal cells minimizes potential side effects associated with traditional chemotherapeutics.
  • Combination Therapies : There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

Case Studies

Several studies highlight the effectiveness of similar compounds:

  • Study on Multicellular Spheroids : A screening of a drug library including pyrazolo[4,3-d]pyrimidine derivatives identified novel anticancer compounds that showed significant cytotoxicity against multicellular tumor spheroids, indicating their potential for treating solid tumors .
  • In Vivo Studies : In vivo studies demonstrated that these compounds could reduce tumor size significantly in animal models when administered at specific dosages .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-19-11-17(25)9-10-18(19)26/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNNVVAUCWROEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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